Etoricoxib

Description

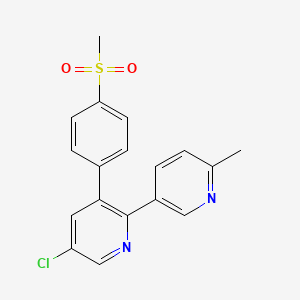

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046457 | |

| Record name | Etoricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.28e-03 g/L | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

202409-33-4 | |

| Record name | Etoricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202409-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoricoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETORICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Etoricoxib: A Deep Dive into its COX-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that operates as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its mechanism of action is centered on the targeted reduction of prostaglandin synthesis at sites of inflammation, thereby providing potent analgesic and anti-inflammatory effects.[3] This targeted approach is designed to minimize the gastrointestinal adverse events commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][3] This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, quantitative comparisons of its COX-2 selectivity, and detailed methodologies of the key experimental assays used in its characterization.

The Cyclooxygenase Pathway and this compound's Point of Intervention

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4] There are two key isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including the protection of the stomach lining and the regulation of platelet aggregation.[1][3]

-

COX-2: This isoform is typically inducible and is primarily expressed at sites of inflammation in response to pro-inflammatory stimuli.[1][3] The prostaglandins produced by COX-2 are key mediators of pain, inflammation, and fever.[1]

This compound is designed to selectively inhibit COX-2, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.[3] This high degree of selectivity for COX-2 over COX-1 is the foundation of its therapeutic profile, aiming to provide anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal complications.[3][5]

References

- 1. mims.com [mims.com]

- 2. This compound | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 5. This compound for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Etoricoxib in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical settings.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal species following oral administration. It is important to note that direct cross-species comparisons should be made with caution due to differences in physiology and experimental conditions. Data for some species, particularly dogs, monkeys, and mice, are limited in the publicly available literature.

| Parameter | Rat (Sprague-Dawley) |

| Dose (mg/kg) | 20 (oral) |

| Cmax (µg/mL) | 6.8 (± 1.2)[1] |

| Tmax (h) | 3[1] |

| AUC0–t (µg·h/mL) | 48.9 (± 13.0)[1] |

| Half-life (t½) (h) | 3.7 (± 1.0)[1] |

| Bioavailability (%) | Not explicitly reported |

| Protein Binding (%) | Not explicitly reported |

| Parameter | Dog (Beagle) | Monkey (Rhesus) | Mouse |

| Dose (mg/kg) | Data not available | Data not available | Data not available |

| Cmax (µg/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (µg·h/mL) | Data not available | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

| Protein Binding (%) | >90 | Data not available | Data not available |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

Animal Models and Husbandry

-

Rats: Male Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except for fasting periods before and after drug administration as required by the study protocol.

-

Dogs: Beagle dogs are a common breed for non-rodent pharmacokinetic studies. They are housed in appropriate facilities with controlled environmental conditions and provided with a standard diet and water.

-

Monkeys: Rhesus or cynomolgus monkeys are often used in non-human primate studies. They are housed in specialized facilities that meet the standards for primate care.

-

Mice: Various strains of mice are used in preclinical studies. Housing and care are similar to that of rats, with appropriate scaling for size.

Drug Administration and Formulation

For oral administration in animal studies, this compound is often formulated as a suspension or solution. A common vehicle for suspension is 0.5% methylcellulose or a similar suspending agent to ensure uniform dosing. In some rat studies, this compound has been administered in mini-capsules to mimic a solid dosage form. The drug is typically administered via oral gavage for rodents and oral administration of capsules or tablets for larger animals like dogs.

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Rodents (Rats and Mice): Serial blood samples can be collected from a single animal via methods such as saphenous vein, tail vein, or submandibular vein puncture. For terminal studies, cardiac puncture is used to collect a larger volume of blood.

-

Larger Animals (Dogs and Monkeys): Blood samples are typically collected from a peripheral vein, such as the cephalic or saphenous vein.

The collected blood is usually placed in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method for Plasma Concentration Analysis

The concentration of this compound in plasma samples is most commonly determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]

-

Sample Preparation: A protein precipitation step is typically employed to remove proteins from the plasma sample. This is often followed by liquid-liquid extraction or solid-phase extraction to further purify and concentrate the analyte before injection into the LC-MS/MS system.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of this compound. An internal standard, such as a stable isotope-labeled version of this compound or another structurally similar compound, is used to ensure accuracy and precision.

-

Method Validation: The analytical method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.

Visualizations: Signaling Pathways and Experimental Workflow

Mechanism of Action: COX-2 Inhibition

This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the selective inhibition by this compound.

Metabolic Pathway of this compound

The metabolism of this compound is extensive and primarily occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathway is the oxidation of the 6'-methyl group.

Generalized Experimental Workflow for an Oral Pharmacokinetic Study

The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study in an animal model.

References

Etoricoxib synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Etoricoxib

Introduction

This compound, marketed under trade names such as Arcoxia®, is a highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] It is prescribed for the treatment of various inflammatory and painful conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout.[1][4] Developed by Merck & Co., its mechanism of action provides potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][5][6] This is achieved by selectively targeting the COX-2 enzyme, which is primarily induced at sites of inflammation, over the constitutively expressed COX-1 enzyme responsible for gastric cytoprotection.[5][6] this compound is approximately 106 times more selective for COX-2 inhibition than for COX-1.[3]

Chemical Properties

This compound is a member of the bipyridine class of compounds.[1][2] Its chemical structure features a central 2,3'-bipyridine ring substituted with a 4-(methylsulfonyl)phenyl group, a chlorine atom, and a methyl group.[1][2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | [1] |

| Chemical Formula | C₁₈H₁₅ClN₂O₂S | [1] |

| Molecular Weight | 358.84 g/mol | [7] |

| Melting Point | 134-135 °C | [2] |

| pKa | 4.5 | [7] |

| Appearance | White solid | [7] |

| Solubility | DMSO: 100 mg/mL (278.68 mM) | [2] |

| UV max | 238, 280 nm (in acetonitrile-phosphate buffer) | [7] |

| CAS Number | 202409-33-4 | [7] |

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic effect of this compound is derived from its selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] However, their physiological roles differ significantly.

-

COX-1 is constitutively expressed in most tissues and synthesizes prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[2][6]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[5][6] The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever.

This compound selectively binds to and inhibits COX-2, drastically reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][5] This targeted action explains its efficacy as an anti-inflammatory agent with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms.[5][6]

Caption: Mechanism of action of this compound as a selective COX-2 inhibitor.

Chemical Synthesis of this compound

The synthesis of this compound has been extensively researched, with several routes developed to access the core bipyridine structure. A key strategy involves the construction of a 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, known as the ketosulfone intermediate, followed by cyclization to form the second pyridine ring.

One prominent synthetic approach, developed by Merck, involves the following key transformations:

-

Formation of a Weinreb Amide: Starting from 6-methyl methylnicotinate, a Weinreb amide is formed.[2][8]

-

Reduction to Aldehyde: The Weinreb amide is then reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H).[2][8]

-

Ketosulfone Formation: The aldehyde is converted to the crucial ketosulfone intermediate. This can be achieved via several methods, including a Grignard reaction with a 4-methylthiotoluene magnesium halide followed by oxidation, or through a Claisen condensation.[2]

-

Pyridine Ring Annulation: The ketosulfone intermediate is reacted with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, to build the second pyridine ring.[8]

-

Cyclization: The final cyclization step is typically achieved by heating in the presence of an ammonia source, like ammonium acetate or aqueous ammonia, to yield this compound.[8][9]

Caption: A representative synthetic workflow for this compound.

Experimental Protocols

The following sections provide a representative protocol for key steps in the synthesis of this compound, adapted from published literature and patents.

Protocol 1: Synthesis of Ketosulfone Intermediate via Grignard Reaction

This protocol describes the formation of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, which is subsequently oxidized to the ketosulfone.

Materials:

-

Weinreb amide of 6-methylnicotinic acid (Intermediate from Step 1)

-

4-Methylthiotoluene magnesium chloride (Grignard reagent)

-

Toluene/THF solvent mixture

-

Sodium tungstate (catalyst for oxidation)

-

Hydrogen peroxide (30% solution)

-

Methanol

Procedure:

-

A solution of the Weinreb amide of 6-methylnicotinic acid in a toluene/THF mixture is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

The vessel is cooled to 0-5 °C.

-

A solution of 4-methylthiotoluene magnesium chloride Grignard reagent is added dropwise to the cooled solution, maintaining the temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketosulfide product.

-

For the oxidation step, the crude ketosulfide is dissolved in methanol.[10]

-

A catalytic amount of sodium tungstate is added to the solution.[10]

-

Hydrogen peroxide (30% solution) is added slowly to the mixture at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 60 °C.[10]

-

The mixture is stirred for several hours until the oxidation is complete.[10]

-

Upon completion, a reducing agent may be added to quench excess peroxide. The product, the ketosulfone intermediate, often precipitates from the solution and can be isolated by filtration, washed with water and a cold solvent, and dried.[2]

Protocol 2: Final Pyridine Ring Formation and Cyclization

This protocol outlines the final steps to construct the this compound molecule from the ketosulfone intermediate.

Materials:

-

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone intermediate)

-

2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CDTH)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF)

-

Aqueous ammonia solution (e.g., 30%)

-

Ammonium acetate

-

Ethyl acetate

Procedure:

-

The ketosulfone intermediate and CDTH are dissolved in anhydrous THF in a reaction vessel under an inert atmosphere.[9]

-

The solution is cooled to a low temperature (e.g., -10 to 0 °C).

-

Potassium tert-butoxide is added portion-wise, maintaining the low temperature. The reaction mixture is stirred for a specified period to form the open-chain vinamidinium intermediate.[8]

-

In a separate vessel, aqueous ammonia and ammonium acetate are prepared.[9]

-

The reaction mixture containing the intermediate is slowly added to the ammonia solution.

-

The resulting mixture is heated to 55-60 °C and stirred for an extended period (e.g., 20 hours) to facilitate the cyclization.[9]

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.[9]

-

The combined organic layers are washed with a 10% sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and filtered.[9]

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.[9]

References

- 1. This compound | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 202409-33-4 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound [drugfuture.com]

- 8. Page loading... [guidechem.com]

- 9. A process for the preparation of this compound - Patent 2479166 [data.epo.org]

- 10. US9024030B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

The Discovery and Development of Etoricoxib: A Selective COX-2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) is a second-generation, highly selective cyclooxygenase-2 (COX-2) inhibitor developed by Merck for the treatment of inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1] Its development was driven by the need to mitigate the significant gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit both COX-1 and COX-2 enzymes. This guide provides a comprehensive overview of the discovery, preclinical development, pharmacology, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization as a selective COX-2 inhibitor.

Introduction: The Rationale for COX-2 Selectivity

The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] Two primary isoforms of this enzyme have been identified:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a crucial role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory stimuli and is the primary source of prostaglandins involved in pain and inflammation.[2]

Traditional NSAIDs, such as naproxen and ibuprofen, inhibit both COX-1 and COX-2. While their therapeutic effects are derived from COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects, such as ulcers and bleeding.[3] This understanding led to the hypothesis that a selective inhibitor of COX-2 would retain the anti-inflammatory and analgesic efficacy of traditional NSAIDs while significantly improving GI safety. This compound was designed to be a highly selective COX-2 inhibitor to address this unmet medical need.[4]

Preclinical Discovery and Characterization

The development of this compound involved extensive preclinical research to establish its potency and selectivity for the COX-2 enzyme. Key to this was the use of in vitro and ex vivo assays to quantify its inhibitory activity against both COX isoforms.

In Vitro Enzyme Inhibition Assays

The primary method for determining the selectivity of a COX inhibitor is to measure its 50% inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. This compound demonstrated a high degree of selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition and Selectivity Ratios

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | 162 | 0.47 | 344 [5] |

| Rofecoxib | >100 | 0.04 | >2500 |

| Valdecoxib | 2.2 | 0.07 | 30[6] |

| Celecoxib | 3.2 | 0.42 | 7.6[6] |

| Diclofenac | 0.09 | 0.03 | 3[6] |

| Naproxen | 0.1 | 1.2 | 0.08 |

| Ibuprofen | 0.05 | 0.25 | 0.2 |

Data compiled from multiple sources. Ratios can vary based on assay conditions.[5][6]

Human Whole Blood Assay

To assess COX inhibition in a more physiologically relevant environment, the human whole blood assay is employed. This ex vivo assay measures the production of prostaglandins from their respective COX enzymes in whole blood after the addition of a stimulus.

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) from platelets in response to blood clotting.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) from monocytes after stimulation with lipopolysaccharide (LPS).

This compound has demonstrated a COX-1/COX-2 IC50 ratio of 106 in this assay, confirming its high selectivity for COX-2.[4][7]

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into heparinized tubes.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

COX-2 Induction & Inhibition: For the COX-2 assay, lipopolysaccharide (LPS, e.g., 10 µg/mL) is added to the blood samples and incubated for 24 hours at 37°C to induce COX-2 expression and PGE2 synthesis.

-

COX-1 Inhibition: For the COX-1 assay, the blood samples (without LPS) are allowed to clot at 37°C for 1 hour to stimulate platelet TXB2 synthesis.

-

Sample Processing: Plasma (for PGE2) or serum (for TXB2) is separated by centrifugation.

-

Prostanoid Quantification: PGE2 and TXB2 levels are quantified using validated enzyme-linked immunosorbent assays (ELISA) or mass spectrometry.

-

Data Analysis: The IC50 values are calculated by plotting the percentage inhibition of prostanoid synthesis against the concentration of the test compound.

Gastric Mucosal Prostaglandin Synthesis Assay

To directly assess the effect on the GI tract, the inhibition of prostaglandin synthesis in gastric mucosal tissue is measured. This assay confirms the sparing of the gastro-protective COX-1 enzyme in the stomach lining.

-

Tissue Collection: Gastric mucosal biopsies are obtained from subjects following a treatment period with the test drug (e.g., this compound 120 mg daily), a non-selective NSAID (e.g., naproxen 500 mg twice daily), or placebo.[8]

-

Incubation: The tissue samples are weighed and incubated in a buffer solution (e.g., Krebs buffer) at 37°C for a short period (e.g., 20-30 minutes).

-

PGE2 Measurement: The amount of PGE2 released into the buffer is measured by ELISA or a similar immunoassay.

-

Data Comparison: The levels of PGE2 synthesis are compared across the different treatment groups. Studies have shown that this compound, unlike non-selective NSAIDs, does not significantly inhibit gastric mucosal PGE2 synthesis compared to placebo.[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound supports a convenient once-daily dosing regimen. It is well-absorbed orally with a high bioavailability and has an elimination half-life of approximately 22 hours.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | ~100% | [9] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [10] |

| Cmax (Peak Plasma Concentration) | 3.6 µg/mL (after 120 mg dose) | [10] |

| AUC (Area Under the Curve) | 37.8 µg·hr/mL (after 120 mg dose) | [10] |

| Elimination Half-life (t½) | ~22 hours | [10] |

| Plasma Protein Binding | ~92% | [10] |

| Metabolism | Primarily hepatic, via CYP3A4 | [9] |

| Excretion | ~70% in urine (as metabolites), ~20% in feces | [10] |

The quantification of this compound in plasma is essential for pharmacokinetic studies. A common method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS).

-

Sample Preparation: A one-step protein precipitation is performed by adding methanol to the plasma sample. An internal standard (e.g., this compound-D4) is added before this step.[10]

-

Centrifugation: The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

Injection: The supernatant is injected into the HPLC system.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.05% formic acid).[10]

-

Mass Spectrometry: The eluent is ionized using an electrospray ionization (ESI) source in positive mode. Detection is performed using multiple reaction monitoring (MRM). The quantitative MRM transition for this compound is m/z 359.15 > 279.10.[10]

-

Quantification: A calibration curve is generated using known concentrations of this compound, and the concentration in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard.

Clinical Development and Efficacy

This compound has been evaluated in numerous large-scale clinical trials for various inflammatory and painful conditions, demonstrating efficacy comparable to traditional NSAIDs.

Table 3: Summary of Efficacy Data from Key Clinical Trials (Osteoarthritis)

| Trial / Study | Treatment Arms | Duration | Key Efficacy Outcome (vs. Comparator) | Reference |

| EDGE Trial | This compound 90 mg/day vs. Diclofenac 150 mg/day | ~9 months | Similar improvement in Patient Global Assessment of Disease Status (-0.78 vs. -0.75) | [11] |

| 138-Week Extension Study | This compound 60 mg/day vs. Naproxen 1000 mg/day | 138 weeks | Similar efficacy on WOMAC Pain Subscale throughout the study period | [12] |

| 52-Week Extension Study | This compound 30, 60, 90 mg/day vs. Diclofenac 150 mg/day | 52 weeks | Similar efficacy for all this compound doses compared to diclofenac on WOMAC Pain Subscale | [13] |

Safety and Tolerability Profile

The primary advantage of this compound's selectivity is its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Gastrointestinal (GI) Safety

Clinical trials have consistently shown that this compound is associated with a significantly lower risk of GI adverse events.

Table 4: Summary of Gastrointestinal Safety Data

| Trial / Study | Comparison | Outcome | Result | Reference |

| Endoscopy Study | This compound 120 mg vs. Ibuprofen 2400 mg | Cumulative incidence of ulcers (≥3 mm) at 12 weeks | 8.1% vs. 17.0% (p < 0.001) | [14] |

| Meta-analysis | This compound vs. Diclofenac | Risk of GI adverse events (GAEs) | Reduced risk (RR 0.67, 95% CI 0.59–0.76) | [3] |

| Meta-analysis | This compound vs. Naproxen | Risk of GI adverse events (GAEs) | Reduced risk (RR 0.59, 95% CI 0.48–0.72) | [3] |

| Combined Analysis | This compound vs. Non-selective NSAIDs | Rate of confirmed perforations, ulcers, and bleeds (per 100 patient-years) | 1.16 vs. 3.05 (RR 0.44) | [14] |

Cardiovascular (CV) Safety

The cardiovascular safety of selective COX-2 inhibitors has been a subject of intense scrutiny. Large-scale programs like the MEDAL (Multinational this compound and Diclofenac Arthritis Long-term) study were designed to evaluate this risk. The findings suggest that the risk of thrombotic cardiovascular events with this compound is comparable to that of the traditional NSAID diclofenac, which itself carries some cardiovascular risk.[7]

Table 5: Cardiovascular Safety Data (MEDAL Program)

| Event Type | This compound (events per 100 patient-years) | Diclofenac (events per 100 patient-years) | Hazard Ratio (95% CI) | Reference |

| Thrombotic CV Events | 1.25 | 1.15 | 1.07 (0.65, 1.74) | [11] |

Visualizing the Mechanisms and Processes

Signaling Pathway and Drug Development Workflow

The following diagrams illustrate the key pathways and processes involved in the action and development of this compound.

Caption: The COX-2 signaling pathway and the selective inhibitory action of this compound.

Caption: A generalized workflow for the development of this compound.

Conclusion

The development of this compound represents a successful application of mechanism-based drug design. By selectively targeting the COX-2 enzyme, this compound provides potent anti-inflammatory and analgesic effects comparable to traditional NSAIDs but with a significantly improved upper gastrointestinal safety profile. The extensive preclinical and clinical data, gathered through rigorous experimental protocols, have clearly defined its pharmacological profile. While cardiovascular safety remains a consideration for the entire class of COX-2 inhibitors, this compound provides an important therapeutic option for patients with inflammatory conditions, particularly those at high risk for GI complications.

References

- 1. This compound | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etorix | 120 mg | Tablet | ইটোরিক্স ১২০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. Gastrointestinal safety of this compound in osteoarthritis and rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fast and Sensitive HPLC-ESI-MS/MS Method for this compound Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrointestinal side effects of this compound in patients with osteoarthritis: results of the this compound versus Diclofenac Sodium Gastrointestinal Tolerability and Effectiveness (EDGE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the efficacy and safety of this compound compared with naproxen in two, 138‐week randomised studies of patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound in the treatment of osteoarthritis over 52-weeks: a double-blind, active-comparator controlled trial [NCT00242489] - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The gastrointestinal safety of the COX-2 selective inhibitor this compound assessed by both endoscopy and analysis of upper gastrointestinal events - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoricoxib Target Validation in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its therapeutic efficacy in managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis stems from its specific mechanism of action within the inflammatory cascade.[3][4] This technical guide provides a comprehensive overview of the target validation of this compound, focusing on its interaction with inflammatory pathways. It includes a summary of quantitative data, detailed experimental protocols for its validation, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Target Selectivity

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 isoenzyme.[5][6] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[7][8] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, this compound's high selectivity for COX-2 is a key feature. The constitutive COX-1 isoform is involved in the production of prostaglandins that protect the gastrointestinal mucosa and mediate platelet function.[1] By selectively targeting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][4]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for COX-2 over COX-1 has been quantified in various in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency, and the ratio of IC50 values for COX-1 to COX-2 provides a quantitative measure of selectivity.

| Parameter | This compound | Other NSAIDs | Reference |

| COX-1 IC50 (µM) | 162 ± 12 | Diclofenac: ~1.8 | |

| COX-2 IC50 (µM) | 0.47 ± 0.06 | Celecoxib: ~0.04 | |

| Selectivity Ratio (COX-1/COX-2) | ~106-344 | Rofecoxib: ~35, Valdecoxib: ~30, Celecoxib: ~7.6 | [2][9][10] |

Inflammatory Signaling Pathways

The primary target of this compound, COX-2, is a central component of the arachidonic acid cascade, a major inflammatory signaling pathway.

The Arachidonic Acid Cascade

Upon cellular stimulation by inflammatory signals (e.g., cytokines, pathogens), phospholipase A2 is activated, which in turn releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The COX pathway, where this compound acts, leads to the production of prostaglandins and thromboxanes.

COX-2 Signaling in Inflammation

The expression of COX-2 is induced by pro-inflammatory cytokines and growth factors.[11] The subsequent production of prostaglandins, particularly PGE2, leads to vasodilation, increased vascular permeability, and sensitization of nociceptors, contributing to the cardinal signs of inflammation.

Experimental Protocols for Target Validation

The validation of this compound as a selective COX-2 inhibitor involves a series of in vitro and cellular assays designed to assess its potency and selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound and control inhibitors (e.g., a non-selective NSAID)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for COX-1 and COX-2.

Human Whole Blood Assay for COX Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the production of COX-1 and COX-2 derived products in whole blood.

Materials:

-

Freshly drawn human venous blood

-

This compound and control inhibitors

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Anticoagulant (e.g., heparin)

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure: For COX-1 Activity (TXB2 production):

-

Aliquot whole blood into tubes containing serial dilutions of this compound or vehicle.

-

Allow the blood to clot at 37°C for 1 hour. During clotting, platelets are activated and produce TXB2 via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

For COX-2 Activity (PGE2 production):

-

Aliquot heparinized whole blood into tubes containing serial dilutions of this compound or vehicle.

-

Add LPS to each tube to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

Prostaglandin E2 (PGE2) Measurement by ELISA

This is a common method for quantifying the production of PGE2 in various biological samples.

Procedure (summary of a typical competitive ELISA):

-

Standards and samples are added to a microplate pre-coated with an antibody specific for PGE2.

-

A fixed amount of enzyme-labeled PGE2 (conjugate) is added, which competes with the PGE2 in the sample for binding to the antibody.

-

The plate is incubated to allow for binding.

-

Unbound reagents are washed away.

-

A substrate is added, which is converted by the enzyme on the conjugate to produce a colored product.

-

The reaction is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

A standard curve is generated using known concentrations of PGE2, and the concentration in the samples is determined by interpolation.

Conclusion

The target validation of this compound is robustly supported by a wealth of in vitro and ex vivo data. Its high selectivity for the COX-2 enzyme, a key mediator in inflammatory pathways, has been quantitatively established through various experimental assays. The detailed protocols provided in this guide offer a framework for researchers to independently assess the potency and selectivity of this compound and other COX-2 inhibitors. The visualization of the underlying signaling pathways further clarifies the mechanism of action and the rationale for its therapeutic use in inflammatory conditions. This comprehensive understanding is crucial for ongoing research and the development of next-generation anti-inflammatory agents.

References

- 1. uwyo.edu [uwyo.edu]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. arborassays.com [arborassays.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. experts.arizona.edu [experts.arizona.edu]

Preclinical Toxicology of Etoricoxib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is compiled from a range of preclinical studies to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies have been conducted in rodents.

Experimental Protocols

Oral Administration in Rodents:

-

Species: Rat and Mouse.[1]

-

Dosage: A single oral dose of this compound was administered.[1]

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality over a specified period, typically 14 days.

-

Endpoints: The primary endpoint was the determination of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1,499 mg/kg | [1][2] |

| Mouse | Oral | 1,499 mg/kg | [1][2] |

| Rat | Intraperitoneal | 238 mg/kg | [1][2] |

| Mouse | Intraperitoneal | 599 mg/kg | [1][2] |

Chronic Toxicity

Chronic toxicity studies evaluate the potential adverse effects of a substance following long-term, repeated exposure. These studies are crucial for determining the safety of a drug intended for chronic use.

Experimental Protocols

Repeated-Dose Oral Administration in Rats and Monkeys:

-

Dosage and Duration:

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Quantitative Data

| Species | Duration | Dose Levels | Key Findings | Reference |

| Rat | 2 years | >2 times the daily human dose (90 mg) | Development of hepatocellular and thyroid follicular cell adenomas. | [6][7] |

| Squirrel Monkey | 5 days | 100 mg/kg/day | No significant effect on fecal 51Cr excretion (a measure of gastrointestinal bleeding). | [3][4][5] |

Carcinogenicity

Carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Experimental Protocols

Long-term Oral Administration in Rodents:

-

Administration: this compound was administered orally in the diet or by gavage.[8]

-

Endpoints: The primary endpoints were the incidence and type of tumors in treated animals compared to a control group.

Quantitative Data

| Species | Duration | Route of Administration | Findings | Reference |

| Mouse | 2 years | Oral (gavage) | Not carcinogenic. | [6][8] |

| Rat | 2 years | Oral (gavage) | Hepatocellular and thyroid follicular cell adenomas at doses >2 times the daily human dose.[6][7][8] These are considered a consequence of a rat-specific mechanism related to hepatic CYP enzyme induction.[7] | [6][7][8] |

Reproductive and Developmental Toxicology

These studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Experimental Protocols

-

Fertility and Early Embryonic Development:

-

Embryo-fetal Development (Teratogenicity):

Quantitative Data

| Study Type | Species | Dose | Findings | Reference |

| Fertility and Early Embryonic Development | Rat (Female) | 10 mg/kg body weight (NOAEL for parental toxicity) | Positive for effects on fertility. | [2][8] |

| Fertility and Early Embryonic Development | Rat (Male) | Not specified | Negative for effects on fertility. | [2][8] |

| Embryo-fetal Development | Rat | 15 mg/kg/day | Not teratogenic. | [9] |

| Embryo-fetal Development | Rabbit | Below clinical exposure at the daily human dose (90 mg) | Treatment-related increase in cardiovascular malformations. No treatment-related external or skeletal fetal malformations. | [9] |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

Key Findings

-

Cardiovascular System: Cardiorenal adverse events were observed more frequently with this compound than with diclofenac, and this effect was dose-dependent.[7] Sub-chronic administration in rats led to increased mean arterial pressure and hematocrit levels.[10]

-

Gastrointestinal System: In rats, this compound did not affect gastrointestinal permeability at doses up to 200 mg/kg/day for 10 days.[3][4] In squirrel monkeys, this compound at 100 mg/kg/day for 5 days showed no effect in a fecal 51Cr excretion model of gastropathy.[3][4][5]

-

Renal System: Administration in mice resulted in dose-dependent nephrotoxic effects, including glomerular atrophy or hypertrophy and damage to the proximal and distal convoluted tubules.[10]

Mechanisms of Toxicity

Cardiovascular and Renal Toxicity Signaling Pathway

The cardiovascular and renal toxicity of this compound is linked to its inhibition of COX-2, which disrupts the balance of prostaglandins and other arachidonic acid metabolites. This can lead to vasoconstriction, altered renal blood flow, and increased blood pressure.

Caption: Proposed signaling pathway for this compound-induced cardiorenal toxicity.

Experimental Workflow for Sub-chronic Toxicity Study in Mice

The following diagram illustrates a typical workflow for a sub-chronic toxicity study, as described in a study investigating the nephro- and cardiotoxic effects of this compound in mice.[10]

Caption: Experimental workflow for a 28-day sub-chronic toxicity study of this compound in mice.

Genotoxicity

Genotoxicity studies are performed to determine if a substance can cause genetic mutations or chromosomal damage. Preclinical studies have demonstrated that this compound is not genotoxic.[6][7]

Conclusion

The preclinical toxicology profile of this compound has been extensively evaluated in various animal models. The key findings indicate a potential for dose-dependent cardiorenal toxicity and, in long-term studies in rats, the development of liver and thyroid tumors, which are considered a species-specific effect. The compound did not show genotoxic or teratogenic potential in rats, although cardiovascular malformations were observed in rabbits. These preclinical data provide a foundation for understanding the safety profile of this compound and for guiding its clinical use.

References

- 1. organon.com [organon.com]

- 2. organon.com [organon.com]

- 3. This compound (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. organon.com [organon.com]

- 9. rowex.ie [rowex.ie]

- 10. Nephro- and Cardiotoxic Effects of this compound: Insights into Arachidonic Acid Metabolism and Beta-Adrenergic Receptor Expression in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

Etoricoxib's In Vitro Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of etoricoxib on prostaglandin synthesis. This compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to offer potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This document details the mechanism of action, summarizes key quantitative data from in vitro assays, outlines common experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective COX-2 Inhibition

Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] Their synthesis is initiated by the conversion of arachidonic acid, a process catalyzed by cyclooxygenase (COX) enzymes.[1][3] The two primary isoforms of this enzyme are COX-1 and COX-2.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory stimuli.[1][4] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[5]

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 isoform.[1][6] This selectivity allows this compound to reduce the production of pro-inflammatory prostaglandins at the site of inflammation without significantly affecting the production of prostaglandins required for normal physiological functions in other parts of the body, such as the gastric mucosa.[3][5][7][8]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of this compound for COX-2 over COX-1 has been quantified in various in vitro assays, most notably through the determination of the 50% inhibitory concentration (IC50). The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity.[9] this compound consistently demonstrates a high COX-1/COX-2 IC50 ratio, indicating its potent and selective inhibition of COX-2.[10][11][12]

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| This compound | 139 | 1.31 | 106 | [11] |

| Rofecoxib | >50 | 0.52 | >96 | [11] |

| Valdecoxib | 10 | 0.33 | 30 | [11] |

| Celecoxib | 5.8 | 0.76 | 7.6 | [11] |

| Diclofenac | 1.2 | 0.40 | 3 | [11] |

| Meloxicam | 2.2 | 1.1 | 2 | [11] |

| Indomethacin | 0.05 | 0.13 | 0.4 | [11] |

| Ibuprofen | 4.6 | 23.4 | 0.2 | [11] |

Table 1: Comparison of IC50 values and COX-2 selectivity for this compound and other NSAIDs in human whole blood assays.[11]

Experimental Protocols for In Vitro Assessment

The in vitro effects of this compound on prostaglandin synthesis are typically evaluated using whole blood assays or cultured cell lines. These experiments are designed to measure the inhibition of COX-1 and COX-2 activity in a controlled environment.

Human Whole Blood Assay

This ex vivo/in vitro model is considered highly relevant to the in vivo situation as it utilizes human whole blood, containing all the cellular components involved in prostaglandin synthesis.

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition by this compound.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers.

-

COX-1 Assay (Platelet Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or a control vehicle.

-

Blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane A2, which is then rapidly converted to the stable metabolite thromboxane B2 (TXB2).

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Assay (LPS-Stimulated Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or a control vehicle.

-

Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.[7]

-

The blood is then incubated to allow for the synthesis of prostaglandin E2 (PGE2).[7]

-

Plasma is separated by centrifugation.

-

PGE2 levels are quantified by EIA or RIA.[7]

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated to determine the IC50 values.

Cell-Based Assays

Cell lines that constitutively express COX-1 or can be induced to express COX-2 are also valuable tools for assessing the selectivity of NSAIDs.

Objective: To measure the inhibitory effect of this compound on prostaglandin production in a specific cell type.

Methodology:

-

Cell Culture: A suitable cell line (e.g., mouse 3T3 fibroblasts, human U937 monocytes) is cultured to a desired confluency.[4]

-

Induction of COX-2 (if necessary): For COX-2 assays, cells are often pre-treated with an inflammatory stimulus such as LPS or cytokines to induce COX-2 expression.[4]

-

Treatment: The cultured cells are then treated with varying concentrations of this compound or a control vehicle.

-

Stimulation of Prostaglandin Synthesis: Arachidonic acid or a calcium ionophore like A23187 is added to the cell culture to initiate prostaglandin synthesis.[4]

-

Sample Collection and Analysis:

-

Data Analysis: The IC50 value is determined by calculating the concentration of this compound required to inhibit prostaglandin production by 50%.

Conclusion

The in vitro data for this compound unequivocally demonstrate its high selectivity for the COX-2 enzyme. This selectivity is substantiated by a significantly higher IC50 value for COX-1 compared to COX-2 in robust experimental models like the human whole blood assay. The targeted inhibition of COX-2, which is primarily involved in the inflammatory cascade, forms the molecular basis for this compound's efficacy as an anti-inflammatory and analgesic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of COX inhibitors in a preclinical setting.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterization of this compound, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of this compound, a Novel, Selective COX‐2 Inhibitor | Semantic Scholar [semanticscholar.org]

- 9. ajmc.com [ajmc.com]

- 10. Clinical pharmacology of this compound: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Embrace: A Technical Guide to Etoricoxib's Binding with COX-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions underpinning the binding of etoricoxib, a highly selective COX-2 inhibitor, to its target enzyme. By synthesizing available quantitative data, outlining experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for understanding the pharmacodynamics of this potent anti-inflammatory agent.

Introduction: The Significance of COX-2 Selectivity

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is primarily upregulated at sites of inflammation. This compound is a non-steroidal anti-inflammatory drug (NSAID) designed for high selectivity in inhibiting COX-2, thereby reducing inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Understanding the precise molecular binding of this compound to COX-2 is paramount for rational drug design and the development of next-generation anti-inflammatory therapeutics.

Quantitative Analysis of this compound's Binding to COX-2

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibition constants (IC50) and selectivity ratios reported in the literature.

Table 1: Inhibitory Potency (IC50) of this compound against COX-1 and COX-2

| Assay Type | Target Enzyme | IC50 | Reference |

| Human Whole Blood Assay | COX-2 (LPS-induced PGE2 synthesis) | 1.1 ± 0.1 µM | [3] |

| Human Whole Blood Assay | COX-1 (serum Thromboxane B2 generation) | 116 ± 8 µM | [3] |

| Purified Human COX-2 | COX-2 | 5 µM | [4] |

| CHO (COX-2) cells | COX-2 (PGE2 production) | 79 nM | [4] |

| U937 Microsomes (low substrate) | COX-1 | 12.1 µM | [4] |

Table 2: Selectivity Ratio of this compound for COX-2 over COX-1

| Assay Type | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| Human Whole Blood Assay | 106 | [3] |

| In vitro assays | 344 | [5] |

Table 3: Computationally Derived Binding Affinity of this compound to COX-2

| Docking Software | Binding Affinity (kcal/mol) | Reference |

| AutoDock4 | -11.22 | [6] |

Molecular Interactions in the COX-2 Active Site

The high affinity and selectivity of this compound for COX-2 are dictated by its specific interactions with the amino acid residues lining the enzyme's active site. The active site of COX-2 is a long, hydrophobic channel. A key difference between COX-1 and COX-2 is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This substitution creates a larger side pocket in the COX-2 active site, which can accommodate the bulkier side groups of selective inhibitors like this compound.[7]

Molecular docking studies suggest that this compound binds within this hydrophobic channel, with its methyl sulfone moiety occupying the aforementioned side pocket, a critical interaction for its selectivity.[6][8] The binding is further stabilized by a network of interactions:

-

Hydrogen Bonds: The sulfonyl group of this compound is predicted to form hydrogen bonds with key residues in the active site.

-

Hydrophobic and π-Interactions: The aromatic rings of this compound engage in hydrophobic and π-stacking interactions with the nonpolar residues of the channel, contributing to the stability of the complex.[6]

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound is a direct consequence of its interruption of the COX-2 signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing a COX-2 inhibitor.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing a COX-2 inhibitor.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound binding to COX-2 are proprietary. However, based on published methodologies for other COX inhibitors, a general protocol for determining the IC50 of an inhibitor against COX-2 is outlined below.

Generalized Protocol for COX-2 Inhibition Assay (Human Whole Blood)

Objective: To determine the concentration of this compound required to inhibit 50% of COX-2 activity in a human whole blood matrix.

Materials:

-

Heparinized whole blood from healthy human volunteers.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

This compound stock solution of known concentration.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and microplate reader.

Procedure:

-

Induction of COX-2: Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

-

Inhibitor Incubation: A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO) and added to the LPS-stimulated blood samples. A vehicle control (solvent only) is also included. The samples are then incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Enzyme Reaction: The enzymatic reaction is initiated by the endogenous release of arachidonic acid.

-

Termination and Sample Preparation: After incubation, the reaction is stopped, typically by centrifugation to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma supernatant is measured using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX-2 inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound's clinical efficacy as a potent anti-inflammatory agent is rooted in its high selectivity and affinity for the COX-2 enzyme. This is achieved through specific molecular interactions within the enzyme's active site, particularly the occupation of the hydrophobic side pocket by its methyl sulfone group. While quantitative data from in vitro assays robustly supports its selectivity, further research, including the publication of the this compound-COX-2 complex crystal structure and detailed thermodynamic characterization of the binding, would provide a more complete picture of this crucial drug-target interaction. The methodologies and data presented in this guide offer a solid foundation for researchers in the field of anti-inflammatory drug discovery and development.

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical pharmacology of this compound: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

Etoricoxib's Role in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic efficacy in managing pain and inflammation stems from its specific interruption of the arachidonic acid metabolic cascade. By selectively targeting COX-2, the inducible isoform of the cyclooxygenase enzyme, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation. This high degree of selectivity confers a favorable gastrointestinal safety profile compared to traditional non-selective NSAIDs. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The Arachidonic Acid Cascade and the Role of Cyclooxygenase Enzymes

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is the precursor for the biosynthesis of a group of potent lipid mediators known as eicosanoids.[1] In response to various physical, chemical, or inflammatory stimuli, arachidonic acid is liberated from the membrane by the action of phospholipase A2.[2] Once released, its metabolic fate is primarily determined by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways.

The COX pathway, the target of NSAIDs, converts arachidonic acid into unstable prostaglandin endoperoxides (PGG2 and PGH2).[3] These intermediates are further metabolized by specific synthases into various prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[3]

Two principal isoforms of the COX enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostanoids that regulate physiological processes. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation through the production of thromboxane A2.[4]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, endotoxins, and growth factors.[4] The prostaglandins produced by COX-2 at sites of inflammation are key mediators of pain, fever, and swelling.[4]

This compound's Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 isoform.[5][6] This selectivity is the cornerstone of its pharmacological profile, aiming to provide the therapeutic benefits of reducing inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[4]

The selective inhibition of COX-2 by this compound leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins, primarily PGE2 and PGI2, at the site of inflammation.[7] This, in turn, attenuates the inflammatory response, alleviates pain, and reduces fever.

Crucially, at therapeutic concentrations, this compound has a minimal effect on COX-1.[8] This preserves the production of gastroprotective prostaglandins in the stomach lining and does not significantly interfere with the COX-1-mediated production of thromboxane A2 in platelets, which is essential for normal platelet aggregation and hemostasis.[9]

Quantitative Data: In Vitro Selectivity of this compound

The selectivity of a COX inhibitor is quantified by comparing its 50% inhibitory concentration (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | 116 ± 8 | 1.1 ± 0.1 | 106 | [10][11] |

| This compound | - | - | 344 | [8][12] |

| Rofecoxib | - | - | 35 | [10] |

| Valdecoxib | - | - | 30 | [10] |

| Celecoxib | - | - | 7.6 | [10] |

| Diclofenac | - | - | - | [13] |

| Ibuprofen | - | - | - | [14] |

| Naproxen | - | - | - | [9] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from in vitro human whole blood assays.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a standard method for determining the selectivity of NSAIDs by measuring the production of specific prostanoids in response to different stimuli.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in human whole blood.

Methodology:

COX-1 Activity (Thromboxane B2 Measurement):

-

Blood Collection: Venous blood is drawn from healthy volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes without anticoagulants to allow for clotting.

-

Incubation with Inhibitor: Aliquots of whole blood are immediately incubated with various concentrations of the test compound or vehicle (control) for a specified period (e.g., 1 hour) at 37°C.

-